molecular formula C8H7F2NO B12510888 4-Amino-2-(difluoromethyl)benzaldehyde

4-Amino-2-(difluoromethyl)benzaldehyde

Cat. No.: B12510888
M. Wt: 171.14 g/mol
InChI Key: RNKDNFNJKBGHTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2-(difluoromethyl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(difluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The difluoromethyl group enhances its stability and reactivity, making it a valuable tool in various studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzaldehyde
  • 4-Amino-2-(chloromethyl)benzaldehyde
  • 4-Amino-2-(bromomethyl)benzaldehyde

Uniqueness

4-Amino-2-(difluoromethyl)benzaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly useful in specific research and industrial applications .

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

4-amino-2-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H7F2NO/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-4,8H,11H2

InChI Key

RNKDNFNJKBGHTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)C=O

Origin of Product

United States

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